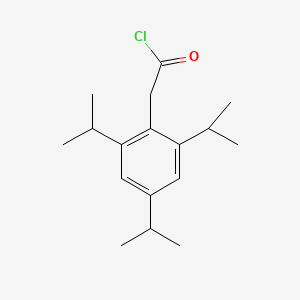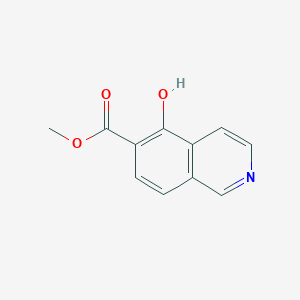
Methyl 5-hydroxyisoquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxyisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxyisoquinoline-6-carboxylate typically involves the esterification of 5-Hydroxy-6-isoquinolinecarboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxyisoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-6-isoquinolinecarboxylic acid methyl ester.
Reduction: Formation of 5-hydroxy-6-isoquinolinecarbinol.
Substitution: Formation of 5-halo-6-isoquinolinecarboxylic acid methyl ester.
Scientific Research Applications
Methyl 5-hydroxyisoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxyisoquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3-pyridinecarboxylic acid methyl ester: Similar in structure but with a pyridine ring instead of isoquinoline.
6-Isoquinolinecarboxylic acid, 5-hydroxy-, methyl ester: A closely related compound with slight variations in functional groups.
Uniqueness
Methyl 5-hydroxyisoquinoline-6-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its isoquinoline backbone provides a versatile scaffold for the development of novel compounds with potential therapeutic applications.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 5-hydroxyisoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13/h2-6,13H,1H3 |
InChI Key |
QQRJNTPXTCAFHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,4aR,10aS)-1,4a-dimethyl-6-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine](/img/structure/B8545739.png)
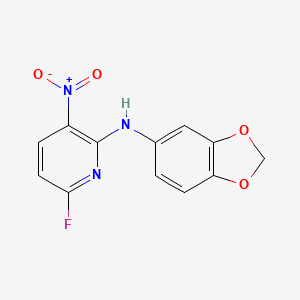
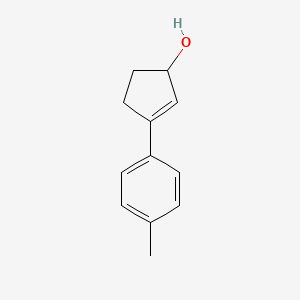
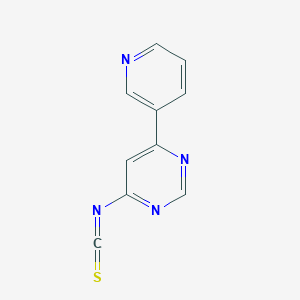
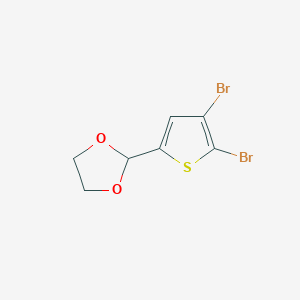
![Methyl [(4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B8545774.png)
![Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate](/img/structure/B8545778.png)
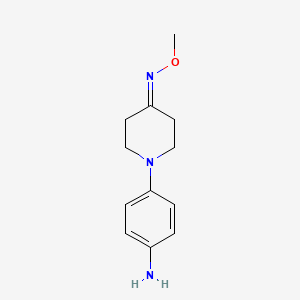
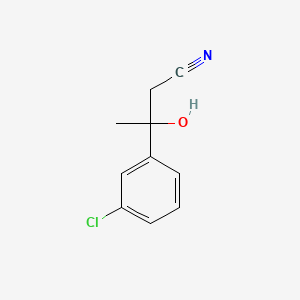
![Imidazo[1,2-a]pyrimidine, 3-(tributylstannyl)-7-(trifluoromethyl)-](/img/structure/B8545797.png)
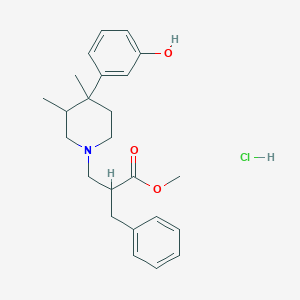
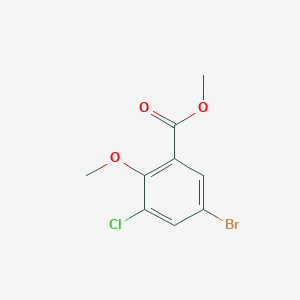
![Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate](/img/structure/B8545813.png)
